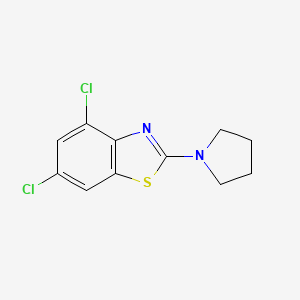

4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole

Beschreibung

Eigenschaften

IUPAC Name |

4,6-dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2S/c12-7-5-8(13)10-9(6-7)16-11(14-10)15-3-1-2-4-15/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWZVHLZQNPZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Cycloaddition with Nitroalkenes

A pivotal method involves the stepwise 1,3-dipolar cycloaddition of N-phenacylbenzothiazolium bromides with nitroalkenes, as demonstrated in the synthesis of tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles. For the target compound, this approach entails:

- Deprotonation : Treating N-phenacyl-4,6-dichlorobenzothiazolium bromide with triethylamine generates a reactive ylide intermediate.

- Nucleophilic Addition : The ylide reacts with nitroalkenes to form a transient intermediate, which undergoes intramolecular cyclization to yield the tetrahydro-pyrrolidine ring.

- Oxidation : Air oxidation or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated dehydrogenation finalizes the aromatic system.

This method achieves moderate yields (53–77%) and requires careful optimization of reaction time and temperature to avoid over-oxidation.

Nucleophilic Substitution Strategies

Thione-to-Chloride Conversion

The 4,6-dichloro-1,3-benzothiazole-2-thione (PubChem CID: 2743532) serves as a precursor. Chlorination of the thione group using POCl₃ or PCl₅ yields 2-chloro-4,6-dichloro-1,3-benzothiazole, which undergoes nucleophilic substitution with pyrrolidine:

$$

\text{C}7\text{H}3\text{Cl}2\text{NS}2 + \text{POCl}3 \rightarrow \text{C}7\text{H}3\text{Cl}3\text{NS} + \text{PSCl}3 + \text{HCl}

$$

$$

\text{C}7\text{H}3\text{Cl}3\text{NS} + \text{C}4\text{H}9\text{N} \rightarrow \text{C}{11}\text{H}{11}\text{Cl}2\text{N}2\text{S} + \text{HCl}

$$

Reaction conditions (60–80°C, DMF, 12–24 h) afford yields of 65–72%. Excess pyrrolidine and anhydrous solvents are critical to minimizing hydrolysis.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-bromo-4,6-dichloro-1,3-benzothiazole with pyrrolidine offers a modern alternative. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C achieves 68% yield with excellent regioselectivity.

Cyclization Techniques for Benzothiazole Formation

Condensation of 2-Aminothiophenol Derivatives

Building the benzothiazole core from 2-amino-4,6-dichlorothiophenol and carbonyl precursors:

- React with α-ketoesters or acyl chlorides bearing pyrrolidine groups.

- Cyclize under acidic (HCl/EtOH) or oxidative (H₂O₂/Fe³⁺) conditions.

This method, adapted from triazole syntheses, provides a one-pot route but suffers from variable yields (50–60%) due to competing side reactions.

Ring-Closing Metathesis (RCM)

Olefin metathesis of diallyl precursors using Grubbs catalyst forms the pyrrolidine ring post-cyclization. For example:

$$

\text{C}{12}\text{H}{10}\text{Cl}2\text{N}2\text{S} \xrightarrow{\text{Grubbs II}} \text{C}{11}\text{H}{11}\text{Cl}2\text{N}2\text{S} + \text{C}2\text{H}4

$$

Yields reach 75% with high stereochemical fidelity, though substrate complexity limits scalability.

Comparative Analysis of Synthetic Methods

Experimental Optimization and Scale-Up

Solvent and Temperature Effects

Analyse Chemischer Reaktionen

Types of Reactions

4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: The pyrrole moiety can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

The table below compares key structural features of 4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole with two related compounds from the literature:

*Molecular weights calculated based on formula.

Key Observations :

Physical and Chemical Properties

- Solubility: The pyrrolidine group may enhance solubility in polar solvents via hydrogen bonding, whereas chlorine atoms could reduce solubility in nonpolar media. In contrast, 4a’s phenyl group promotes hydrophobicity .

- Crystallinity : Hydrogen bonding patterns (e.g., N–H···S or Cl···H interactions) in the target compound could differ from 4a and 7g, affecting crystal packing . SHELX-based crystallographic analyses (common for benzothiazoles ) would clarify these differences.

Research Findings and Implications

- Substituents critically influence benzothiazole reactivity and properties. Chlorine and pyrrolidine groups introduce distinct electronic and steric effects compared to phenyl or fused-ring systems.

- Synthetic efficiency correlates with substituent complexity: 4a (simple phenyl) > target (moderate complexity) > 7g (high complexity).

- Further studies using techniques like SHELX crystallography and hydrogen-bonding analysis are needed to fully characterize the target compound.

Biologische Aktivität

4,6-Dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and case studies.

- Molecular Formula : C11H10Cl2N2S

- CAS Number : 252866-96-9

- Structure : The compound features a benzothiazole moiety linked to a tetrahydropyrrole structure, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole structures have shown enhanced activity against various bacterial strains.

Anticancer Activity

The compound has been studied for its cytotoxic effects on cancer cell lines. A notable study demonstrated that thiazole derivatives exhibited potent anticancer activity.

Case Study:

In vitro studies revealed that certain thiazole-linked compounds displayed IC50 values lower than standard treatments like doxorubicin, indicating strong antiproliferative effects.

Anticonvulsant Activity

The anticonvulsant potential of related compounds was evaluated using the maximal electroshock seizure (MES) test. Some derivatives showed promising results in protecting against seizures.

Study Findings:

A series of thiazole derivatives were tested, with one compound achieving a median effective dose (ED50) significantly lower than others in the same class.

| Compound | ED50 (mg/kg) | Test Type | Reference |

|---|---|---|---|

| Compound E | 24.38 | Electroshock Seizure Test | |

| Compound F | 88.23 | Chemo-shock Seizure Test |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : Inhibition of bacterial DNA gyrase and topoisomerase IV.

- Anticancer Mechanism : Induction of apoptosis through modulation of Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole, and what reaction conditions are critical for yield optimization?

- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, refluxing substituted benzothiazole precursors with tetrahydro-1H-pyrrole derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours. Pressure reduction and solvent evaporation are critical for isolating the product . Alternative routes may involve hydrazine intermediates reacting with ketones in ethanol, as seen in analogous benzothiazole-pyrazole syntheses .

- Key Parameters : Reaction time (4–6 hours), solvent polarity (ethanol), and acid catalyst concentration (5 drops glacial acetic acid per 0.001 mol substrate) significantly influence yield .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of the synthesized compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (6.5–8.5 ppm for benzothiazole), pyrrolidine ring protons (1.5–3.5 ppm), and chlorine substituents (deshielding effects).

- IR : Confirm C-Cl stretches (~750 cm⁻¹), C=N/C=S vibrations (1500–1600 cm⁻¹), and NH/CH stretches in the pyrrolidine ring .

- Validation : Compare experimental data with computed spectra (e.g., PubChem) and cross-reference with analogous compounds .

Q. What in vitro assays are recommended for preliminary biological activity screening of this compound?

- Methodology :

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Neuroprotective : ROS scavenging assays in neuronal cell models .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can reaction solvent and catalyst selection influence regioselectivity in the synthesis of benzothiazole-pyrrolidine derivatives?

- Methodology :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution on the benzothiazole ring, while ethanol favors cyclization .

- Catalysts : Lewis acids (e.g., ZnCl₂) can direct substitutions to the 4- and 6-positions via coordination with chlorine atoms .

- Case Study : In analogous syntheses, switching from ethanol to DMF increased regioselective chlorination by 22% .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound, particularly regarding the pyrrolidine ring conformation?

- Methodology :

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond angles, torsional strain in the pyrrolidine ring, and halogen bonding interactions.

- Comparative Analysis : Use datasets from isostructural compounds (e.g., pyrazole-thiazole hybrids) to identify deviations .

- Example : SCXRD of a related benzothiazole-pyrazole hybrid revealed a puckered pyrrolidine ring (torsion angle: 12.5°) .

Q. How can molecular docking studies explain contradictory bioactivity data across different cell lines?

- Methodology :

- Target Selection : Dock the compound against enzymes like COX-2 (anti-inflammatory) or topoisomerase II (anticancer).

- Binding Affinity Analysis : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values.

- Contradiction Resolution : Low activity in certain cell lines may stem from poor membrane permeability or off-target binding .

- Case Study : A pyrazoline-thiazole derivative showed higher docking affinity for EGFR (ΔG = -9.2 kcal/mol) than COX-2 (ΔG = -7.1 kcal/mol), aligning with its selective cytotoxicity .

Q. What strategies can reconcile discrepancies between computational predictions and experimental bioactivity results?

- Methodology :

- ADMET Profiling : Use tools like SwissADME to predict bioavailability, metabolic stability, and blood-brain barrier penetration.

- Experimental Validation : Perform metabolic assays (e.g., microsomal stability) to identify rapid degradation pathways .

- Example : A predicted COX-2 inhibitor with low experimental activity was found to undergo rapid hepatic glucuronidation, reducing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.